molecular formula C26H29N3O3 B8378910 Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 144690-96-0

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B8378910
CAS No.: 144690-96-0
M. Wt: 431.5 g/mol
InChI Key: PZPSZIYVSFBMGX-UHFFFAOYSA-N
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Description

Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a biphenyl group, a cyanide group, and an imidazole ring

Properties

CAS No.

144690-96-0

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylate

InChI

InChI=1S/C26H29N3O3/c1-5-9-22-28-24(26(3,4)31)23(25(30)32-6-2)29(22)17-18-12-14-19(15-13-18)21-11-8-7-10-20(21)16-27/h7-8,10-15,31H,5-6,9,17H2,1-4H3

InChI Key

PZPSZIYVSFBMGX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C(=O)OCC)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

    Construction of the Imidazole Ring: The imidazole ring can be formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of biochemical pathways and molecular interactions due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The biphenyl group and imidazole ring play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate can be compared with other similar compounds, such as:

    Biphenyl Derivatives: Compounds with similar biphenyl structures but different functional groups, such as biphenyl-4-carboxylic acid.

    Imidazole Derivatives: Compounds with imidazole rings but different substituents, such as 4-methylimidazole.

The uniqueness of Ethyl 1-(2’-cyanobiphenyl-4-yl)methyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.

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